Glemanserin

Description

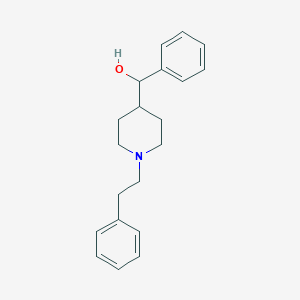

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNGJCOYCMDPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042624 | |

| Record name | MDL 11,939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107703-78-6, 132553-86-7 | |

| Record name | Glemanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glemanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glemanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL 11,939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107703-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLEMANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glemanserin mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Glemanserin

Introduction

This compound (developmental code: MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Developed as one of the first truly selective ligands for this receptor subtype, this compound has been a valuable tool in pharmacological research.[1] It served as a structural precursor for the development of volinanserin (MDL-100,907), a more potent and widely used fluorinated analog.[1] Although investigated clinically for the treatment of generalized anxiety disorder (GAD), this compound was ultimately found to be ineffective and was not brought to market.[1] This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action for this compound is competitive antagonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[2] As an antagonist, this compound binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin (5-hydroxytryptamine), and other agonists, thereby inhibiting the receptor's downstream signaling cascades.

Binding Affinity

This compound exhibits high affinity for the 5-HT2A receptor across different species, with binding constants (Ki) in the low nanomolar range. This high affinity underscores its potency as a receptor ligand.

Table 1: Binding Affinity (Ki) of this compound for the 5-HT2A Receptor

| Species | Receptor | Ki Value (nM) |

|---|---|---|

| Human | 5-HT2A | 2.5 |

| Rat | 5-HT2A | 2.89 |

| Rabbit | 5-HT2A | 0.54 |

Downstream Signaling Pathways

The 5-HT2A receptor is a key modulator of neuronal activity, and its signaling is complex. This compound's antagonism prevents the initiation of these cascades.

Inhibition of the Canonical Gq/PLC Pathway

The most well-characterized signaling pathway for the 5-HT2A receptor is the canonical Gq/11 pathway. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).

-

DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This compound blocks this entire sequence by preventing the initial receptor activation, thus inhibiting the production of IP3 and DAG and the subsequent mobilization of intracellular calcium and activation of PKC.

Effects on Other Signaling Pathways

The 5-HT2A receptor can also engage in non-canonical signaling, for instance, through β-arrestin pathways which can mediate G-protein independent effects. Some evidence suggests that this compound is an unbiased antagonist, blocking both G-protein dependent and other potential signaling routes. However, detailed studies characterizing the specific impact of this compound on the 5-HT2A-β-arrestin interactome are not extensively documented in the available literature.

Pharmacokinetics

While this compound underwent preclinical and early clinical development, comprehensive pharmacokinetic data is not publicly available. Preclinical studies in animal models are necessary to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Typical Pharmacokinetic Parameters Investigated in Preclinical Models Note: Specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Preclinical Model |

|---|---|---|

| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | Rat, Dog, Monkey |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Rat, Dog, Monkey |

| Cmax | The maximum observed plasma concentration of the drug. | Rat, Dog, Monkey |

| Tmax | The time at which Cmax is observed. | Rat, Dog, Monkey |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. | Rat, Dog, Monkey |

| Clearance (CL) | The rate at which a drug is removed from the body. | Rat, Dog, Monkey |

| Primary Metabolic Route | The main enzymatic pathways responsible for drug metabolism (e.g., CYP450 enzymes). | Liver Microsomes, Hepatocytes |

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays.

Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

1. Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates rich in the receptor (e.g., rat frontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope, such as [3H]ketanserin.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl or HEPES buffer at physiological pH, containing appropriate salts.

-

Filtration System: A cell harvester with glass fiber filter plates (e.g., GF/B or GF/C) to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2. Methodology:

-

Incubation: Receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are combined in assay buffer and incubated to allow binding to reach equilibrium (e.g., 20-30 minutes at room temperature).

-

Nonspecific Binding Control: A set of reactions containing a high concentration of a non-labeled standard antagonist (e.g., unlabeled ketanserin) is included to determine nonspecific binding.

-

Filtration: The incubation mixture is rapidly filtered through the glass fiber filter plates. The filters are washed immediately with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/PLC pathway by quantifying the production of IP, a downstream product.

1. Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

Labeling Agent: myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.

-

Agonist: A known 5-HT2A agonist, such as serotonin or DOI.

-

Test Compound: this compound.

-

Stimulation Buffer: Assay medium containing LiCl, which blocks the degradation of inositol phosphates.

-

Purification System: Anion-exchange chromatography columns (e.g., Dowex resin) to separate IP from free inositol.

2. Methodology:

-

Cell Labeling: Cells are cultured overnight in a medium containing myo-[3H]inositol, which is incorporated into membrane phospholipids like PIP2.

-

Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a set period.

-

Agonist Stimulation: A fixed concentration of a 5-HT2A agonist is added to stimulate the Gq pathway, and the incubation continues.

-

Lysis: The reaction is terminated by aspirating the medium and adding an ice-cold lysis buffer (e.g., formic acid).

-

IP Purification: The cell lysates are applied to anion-exchange columns. The columns are washed, and the total [3H]inositol phosphates are eluted.

-

Quantification: The radioactivity of the eluate is measured by scintillation counting.

3. Data Analysis:

-

The ability of this compound to inhibit the agonist-induced IP accumulation is plotted against its concentration.

-

An IC50 value is determined, representing the concentration of this compound that blocks 50% of the agonist's effect. This value provides a functional measure of its antagonist potency.

Clinical Development for Generalized Anxiety Disorder (GAD)

This compound was advanced into clinical trials to evaluate its efficacy in treating Generalized Anxiety Disorder. The rationale for this indication likely stemmed from the role of the serotonergic system, and 5-HT2A receptors in particular, in modulating anxiety and stress circuits in the brain. However, the clinical trials ultimately demonstrated that this compound was not effective for this indication, and its development was subsequently halted.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with a well-defined in vitro mechanism of action. It competitively binds to the 5-HT2A receptor, primarily inhibiting the canonical Gq/PLC/IP3 signaling cascade. While it served as an important pharmacological research tool and a foundational molecule for the development of second-generation antagonists like volinanserin, its lack of clinical efficacy in generalized anxiety disorder prevented it from becoming a marketed therapeutic. The detailed study of its mechanism continues to provide valuable insights into the complex pharmacology of the 5-HT2A receptor system.

References

Glemanserin: A Technical Guide to its 5-HT2A Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of the 5-HT2A antagonist properties of this compound, including its binding affinity, a summary of its in vivo effects, and detailed experimental protocols relevant to its characterization.

Core Properties of this compound at the 5-HT2A Receptor

This compound exhibits high affinity for the 5-HT2A receptor across multiple species. The quantitative binding data is summarized in the table below.

Data Presentation

Table 1: this compound (MDL 11,939) 5-HT2A Receptor Binding Affinities (Ki)

| Species | Ki (nM) | Reference |

| Human | 2.5 | [1][2] |

| Rat | 2.89 | [2] |

| Rabbit | 0.54 | [1][2] |

Note: While Ki values are readily available, specific IC50 or EC50 values from functional assays for this compound are not widely reported in publicly available literature.

In Vivo Pharmacology

In vivo studies have demonstrated the functional antagonism of 5-HT2A receptors by this compound. These studies highlight its potential to modulate physiological and behavioral processes mediated by this receptor.

-

Locomotor Activity: this compound has been shown to suppress induced increases in locomotor activity in male mice, suggesting a role for 5-HT2A receptors in the modulation of motor behavior.

-

Stress and Anxiety: In a learned helplessness stress model in rats, administration of this compound before the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and reduced body weight in a dose-dependent manner. This suggests a critical role for 5-HT2A receptor activation in the pathophysiological responses to stress. Furthermore, this compound was investigated in a clinical trial for generalized anxiety disorder, although it did not demonstrate significant anxiolytic effects in that particular study.

-

Fear Extinction: Infusion of this compound into the infralimbic cortex of male rats was observed to impair the extinction of contextual fear memory, indicating the involvement of 5-HT2A receptors in this learning process.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by serotonin or other 5-HT2A agonists.

Canonical Gq/G11 Signaling Pathway

Caption: Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize 5-HT2A receptor antagonists like this compound. These protocols are provided as a guide for researchers and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [3H]spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Cocktail.

Protocol:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

5-HT2A Agonist: Serotonin or another suitable 5-HT2A agonist.

-

Test Compound: this compound.

-

Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.

Protocol:

-

Cell Plating:

-

Plate the 5-HT2A expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add different concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the plate reader's injector to add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: General workflow for a calcium mobilization assay.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its high binding affinity and demonstrated in vivo activity make it an important pharmacological tool for elucidating the complex roles of the 5-HT2A receptor in the central nervous system. The experimental protocols provided in this guide offer a foundation for the further investigation of this compound and other novel 5-HT2A receptor ligands.

References

Glemanserin: A Deep Dive into its 5-HT2A Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin (MDL 11,939) is a potent and highly selective antagonist of the serotonin 5-HT2A receptor. Its discovery and characterization have been pivotal in elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Core Selectivity Profile: High Affinity and Specificity for the 5-HT2A Receptor

This compound exhibits a high affinity for the 5-HT2A receptor across multiple species, with Ki values in the low nanomolar range. It displays significant selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor, a critical attribute for a selective pharmacological tool.

Table 1: this compound Receptor Binding Affinities

| Target | Species | Ki (nM) | Assay Type | Reference |

| 5-HT2A Receptor | Human | 2.5 | Radioligand Binding | |

| Rat | 2.89 | Radioligand Binding | [1] | |

| Rabbit | 0.54 | Radioligand Binding | [1] | |

| 5-HT2C Receptor | Human | ~10,000 | Radioligand Binding | |

| Rabbit | 81.6 | Radioligand Binding |

Experimental Methodologies

The binding affinity of this compound to serotonin receptors has been primarily determined through radioligand binding assays. Below are the detailed protocols based on the foundational studies that characterized this compound.

5-HT2A and 5-HT2C Receptor Binding Assays (Aloyo and Harvey, 2000)

-

Receptor Source: Rabbit brain cortical membranes.

-

Radioligand for 5-HT2A: [3H]MDL 100,907.

-

Radioligand for 5-HT2C: [3H]mesulergine (in the presence of spiperone to block 5-HT2A receptors).

-

Assay Procedure:

-

Rabbit cortical membranes were incubated with the respective radioligand and various concentrations of this compound.

-

The binding was allowed to reach equilibrium.

-

Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Signaling Pathways and Functional Implications

As a 5-HT2A receptor antagonist, this compound blocks the downstream signaling cascades initiated by the activation of this Gq/11-coupled receptor. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By blocking this pathway, this compound can inhibit the various physiological and behavioral effects mediated by 5-HT2A receptor activation.

Experimental Workflow: Radioligand Binding Assay

The determination of this compound's binding affinity is a multi-step process that is fundamental to its pharmacological characterization.

Off-Target Selectivity

Conclusion

This compound is a cornerstone pharmacological tool for studying the 5-HT2A receptor. Its high affinity and selectivity, as demonstrated through rigorous radioligand binding assays, make it an invaluable agent for both in vitro and in vivo research. This guide provides the essential data and methodological background to support its effective use in advancing our understanding of 5-HT2A receptor pharmacology and its role in health and disease.

References

Glemanserin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Glemanserin (MDL-11,939), a potent and selective 5-HT2A receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, pharmacological data, and relevant experimental frameworks.

Chemical and Physical Data

This compound is a well-characterized molecule with the following identifiers:

| Identifier | Value |

| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidine methanol[1][2] |

| CAS Number | 107703-78-6 (free base)[3] |

| 107703-79-7 (HCl salt) | |

| 162254-89-9 (oxalate) | |

| Molecular Formula | C₂₀H₂₅NO[1][2] |

| Molar Mass | 295.42 g/mol |

Pharmacological Profile

This compound is recognized as the first truly selective antagonist for the 5-HT2A receptor. Its high affinity for this receptor subtype has been quantified across various species.

| Parameter | Species | Value (nM) |

| Ki | Human | 2.5 |

| Rat | 2.89 | |

| Rabbit | 0.54 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). In its activated state, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

As an antagonist, this compound inhibits these agonist-induced downstream effects.

Figure 1. this compound's antagonistic action on the 5-HT2A receptor signaling pathway.

Experimental Protocols

While specific, detailed protocols for this compound are limited in publicly available literature, its evaluation follows standard methodologies for GPCR antagonists. Below is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM Clozapine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]-Ketanserin, and diluted cell membranes.

-

Non-specific Binding: Add the non-specific binding control, [³H]-Ketanserin, and diluted cell membranes.

-

Competitive Binding: Add varying concentrations of this compound, [³H]-Ketanserin, and diluted cell membranes.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Ketanserin) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

In Vivo Studies

This compound has been evaluated in vivo for its effects on the central nervous system. For instance, it has been shown to suppress the increase in locomotor activity, behavioral sensitization, and withdrawal symptoms induced by certain substances in mice. Although it was investigated for the treatment of generalized anxiety disorder in clinical trials, it was found to be ineffective and was not brought to market.

Conclusion

This compound remains a valuable tool for researchers studying the 5-HT2A receptor system due to its high selectivity. The information provided in this guide serves as a foundational resource for designing and conducting further research with this compound.

References

MDL 11,939 (Glemanserin): A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL 11,939, also known as Glemanserin, is a potent and orally active piperidine derivative characterized as a selective antagonist of the serotonin 5-HT2A receptor.[1] Developed as one of the first truly selective ligands for this receptor, it has been a valuable tool in neuropharmacological research.[1] Preclinical studies have demonstrated its efficacy in animal models of stress and pain, primarily through its modulation of serotonergic and dopaminergic systems.[2][3] Notably, MDL 11,939 exhibits unique receptor regulation properties, leading to an upregulation of 5-HT2A receptors after chronic administration, a characteristic that distinguishes it from many other antagonists. Despite promising preclinical data suggesting anxiolytic potential, a clinical trial in patients with Generalized Anxiety Disorder (GAD) did not demonstrate significant efficacy compared to placebo. This whitepaper provides an in-depth review of the mechanism of action, pharmacological effects, and key experimental findings related to MDL 11,939.

Mechanism of Action

Receptor Binding Profile

MDL 11,939 displays high affinity and selectivity for the 5-HT2A receptor. Its binding affinity (Ki) is significantly greater for the 5-HT2A subtype compared to the 5-HT2C subtype and other non-5-HT2 receptors. This selectivity has been confirmed across multiple species, including rabbit, human, and rat.

| Receptor Subtype | Species | Binding Affinity (Ki) in nM | Reference(s) |

| 5-HT2A | Rabbit | 0.54 | |

| Human | 2.5 | ||

| Rat | 2.89 | ||

| 5-HT2C | Rabbit | 81.6 | |

| Human | ~10,000 |

Post-Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).

MDL 11,939 acts as a neutral antagonist , effectively blocking this Gαq/11-mediated pathway by preventing agonist binding. Unlike inverse agonists, which reduce the constitutive activity of the receptor, neutral antagonists like MDL 11,939 do not affect the receptor's basal signaling state. This is supported by findings where MDL 11,939 blocks the effects of both agonists and inverse agonists on receptor regulation.

Pharmacological Effects (Preclinical)

MDL 11,939 has been evaluated in various animal models to determine its effects on behavior and neurochemistry.

Effects on Stress and Anxiety-Like Behaviors

In a rat model of learned helplessness, inescapable stress (restraint and tail shock) led to a long-lasting increase in the acoustic startle response (ASR) and reduced body weight. Pre-treatment with MDL 11,939 30 minutes before the stress protocol dose-dependently prevented both the elevated ASR and the reduction in body weight. This suggests that 5-HT2A receptor activation is critically involved in the pathophysiological responses to severe stress.

Analgesic Effects

The analgesic properties of MDL 11,939 were investigated in several mouse pain models.

-

Visceral Pain: Intraperitoneal (i.p.) administration of MDL 11,939 (0.25, 0.5, 1.0 mg/kg) significantly reduced the number of writhes induced by acetic acid in a dose-dependent manner.

-

Acute and Neuropathic Pain: In models of acute incisional pain and chronic constriction injury (CCI) of the sciatic nerve, MDL 11,939 (0.5 mg/kg, i.p.) significantly increased the thermal withdrawal latency, indicating a reduction in pain sensitivity.

These findings suggest that 5-HT2A receptor antagonism may be a viable strategy for treating different pain modalities.

Effects on Neurotransmitter Systems

Studies using in vivo microdialysis in rats have shown that 5-HT2A receptors in the medial prefrontal cortex (mPFC) modulate dopamine release. Intracortical administration of MDL 11,939 attenuated the increase in dopamine release induced by both systemic 5-HT2A agonist administration and mild stress. This indicates that cortical 5-HT2A receptors exert a facilitatory influence on evoked dopamine release from the mesocortical system.

Unique Effects on Receptor Regulation

Contrary to the typical downregulation seen with many antagonists, chronic administration of MDL 11,939 in rabbits resulted in a significant upregulation of 5-HT2A receptor density in the cortex. This increase in receptor number was shown to have functional consequences; rabbits treated chronically with MDL 11,939 displayed an enhanced behavioral response (head bobs) to a 5-HT2A agonist challenge compared to controls. The time course of receptor upregulation directly correlated with the potentiation of the behavioral response, establishing a clear link between receptor density and functional status.

Clinical Pharmacology

The promising anxiolytic-like effects in preclinical stress models led to the investigation of MDL 11,939 for the treatment of Generalized Anxiety Disorder (GAD).

Efficacy Trial in Generalized Anxiety Disorder

A single-blind, placebo-controlled pilot study was conducted in 72 male outpatients meeting DSM-III-R criteria for GAD. Following a one-week placebo lead-in, patients were randomized to receive either MDL 11,939 (32 mg, three times daily) or a placebo for six weeks.

Results: At the end of the 6-week treatment period, the MDL 11,939 group showed a 7.2-point (30%) mean decrease in scores on the Hamilton Rating Scale for Anxiety (HAM-A). The placebo group showed a 5.7-point (23%) decrease. This difference between the active treatment and placebo groups was not statistically significant (p > 0.05). The compound was well-tolerated, with a similar incidence of adverse events as placebo.

Conclusion: Despite a strong preclinical rationale, MDL 11,939 did not demonstrate significant anxiolytic effects in this clinical population at the dose tested.

Summary of Key Studies & Data

| Study Focus | Model / Population | Dosage / Treatment | Key Quantitative Findings | Conclusion | Reference(s) |

| Stress | Learned Helplessness (Rats) | 0.5-2.0 mg/kg, i.p. | Dose-dependently prevented stress-induced elevation of acoustic startle response and body weight loss. | 5-HT2A antagonism is protective against behavioral and physiological consequences of severe stress. | |

| Anxiety | Generalized Anxiety Disorder (Humans) | 32 mg, t.i.d. for 6 weeks | 7.2-point HAM-A score reduction vs. 5.7-point for placebo (Not significant, p>0.05). | Failed to demonstrate significant anxiolytic efficacy in patients with GAD. | |

| Pain | Acetic Acid Writhing (Mice) | 0.25-1.0 mg/kg, i.p. | Dose-dependently reduced the number of writhes. | Possesses analgesic properties against visceral pain. | |

| Receptor Regulation | Chronic Dosing (Rabbits) | 10 µmol/kg daily for 8 days | Significantly increased cortical 5-HT2A receptor density; correlated (r=0.95) with increased agonist-induced head bobs. | Chronic blockade with MDL 11,939 leads to functional upregulation of 5-HT2A receptors. |

Conclusion

MDL 11,939 is a highly selective 5-HT2A receptor neutral antagonist that has served as a critical research tool for elucidating the role of this receptor in the central nervous system. Its pharmacological profile is defined by potent antagonism of the Gq/11 pathway, leading to significant effects in preclinical models of stress and pain. The compound's unique ability to upregulate 5-HT2A receptors with chronic use provides important insights into receptor pharmacology and homeostatic mechanisms. However, the translation of its anxiolytic-like effects from animal models to clinical efficacy in Generalized Anxiety Disorder was unsuccessful, highlighting the complexities of drug development for psychiatric disorders. Future research may leverage the distinct properties of MDL 11,939 to further explore the nuanced roles of 5-HT2A receptor signaling in neuropsychiatric and pain-related conditions.

Appendix: Detailed Experimental Protocols

A.1 Learned Helplessness Stress Model (Jia et al., 2009)

-

Objective: To determine if 5-HT2A receptor blockade during stress could prevent subsequent behavioral and physiological abnormalities.

-

Subjects: Male Sprague-Dawley rats.

-

Protocol Workflow:

-

Drug Administration: MDL 11,939 was dissolved in saline and administered via intraperitoneal (i.p.) injection 30 minutes prior to the stress session each day for three consecutive days.

-

Stress Procedure: Animals were subjected to a protocol of restraint and inescapable tail shock for three days.

-

Outcome Measures: Body weight was monitored, and the acoustic startle response (ASR) was measured after the stress protocol to assess for lasting behavioral changes.

A.2 Generalized Anxiety Disorder Clinical Trial (Sramek et al., 1995)

-

Objective: To assess the anxiolytic efficacy of MDL 11,939 in patients with GAD.

-

Study Design: Randomized, single-blind, placebo-controlled pilot study.

-

Participants: 72 healthy male outpatients (ages 18-65) meeting DSM-III-R criteria for GAD.

-

Treatment Protocol:

-

Lead-in: 1-week single-blind placebo lead-in period.

-

Randomization: Patients were randomized to receive either MDL 11,939 (N=37) or placebo (N=35).

-

Dosing: MDL 11,939 was administered at a dose of 32 mg three times daily (t.i.d.) for 6 weeks.

-

-

Primary Outcome Measure: The change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A).

-

Safety Assessment: Incidence of adverse events was monitored throughout the study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the preferential involvement of 5-HT2A serotonin receptors in stress- and drug-induced dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Glemanserin: A Technical Whitepaper on a First-Generation 5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL 11,939) is a potent and selective antagonist of the serotonin 5-HT2A receptor. As one of the earliest identified selective ligands for this receptor, it has been a valuable pharmacological tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Quantitative data are presented in structured tables for clarity, and critical experimental and signaling workflows are visualized using diagrams to facilitate understanding.

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, implicated in a range of neuropsychiatric disorders including schizophrenia, depression, and anxiety. This compound, also known as MDL 11,939, emerged as a pioneering selective antagonist for this receptor, paving the way for the development of subsequent generations of 5-HT2A targeted therapeutics. This document serves as a comprehensive technical resource on this compound, detailing its binding affinity, functional antagonism, and the experimental frameworks used to establish its pharmacological identity.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the 5-HT2A receptor. Its pharmacological profile has been primarily characterized through in vitro binding and functional assays.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined by radioligand binding assays, where it competes with a radiolabeled ligand, such as [³H]ketanserin, for binding to the 5-HT2A receptor. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor | Species | Kᵢ (nM) | Reference |

| 5-HT₂A | Human | 2.5 | [1] |

| Rat | 2.89 | [1] | |

| Rabbit | 0.54 | [1] | |

| 5-HT₂C | Human | ~10,000 | [2] |

| Rabbit | 81.6 | [2] |

Functional Antagonism

This compound acts as a neutral antagonist at the 5-HT2A receptor. This means it binds to the receptor and blocks the action of agonists without affecting the receptor's basal or constitutive activity. This is in contrast to inverse agonists, which reduce the basal activity of the receptor. Evidence suggests that chronic administration of this compound (MDL 11,939) does not lead to a downregulation of 5-HT2A receptor levels, a characteristic often associated with neutral antagonists. Furthermore, it has been used experimentally to block the effects of inverse agonists on Gαi1 signaling, further supporting its classification as a neutral antagonist.

Key Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins, initiating a downstream signaling cascade. This compound, by blocking agonist binding, inhibits the activation of these pathways.

Experimental Protocols

The following sections detail representative protocols for the in vitro characterization of this compound.

Radioligand Binding Assay ([³H]ketanserin)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

-

[³H]ketanserin (Radioligand).

-

This compound (Test compound).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Plate Preparation: Add assay buffer, cell membranes, and varying concentrations of this compound to the wells of a 96-well plate.

-

Radioligand Addition: Add a fixed concentration of [³H]ketanserin to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

References

Glemanserin: A Technical Guide to its Role in Serotonin 5-HT2A Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin, also known by its developmental code MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] As one of the first truly selective ligands for the 5-HT2A receptor, this compound has been a pivotal tool in advancing our understanding of the physiological and pathological roles of this receptor subtype.[2] Its development paved the way for the creation of even more potent and selective 5-HT2A antagonists, such as volinanserin (MDL 100,907).[2]

This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in delineating 5-HT2A receptor signaling pathways, and detailed methodologies for its characterization. The information presented is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their exploration of the serotonin system.

Mechanism of Action and Selectivity

This compound functions as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin but does not activate the receptor. Its high affinity for the 5-HT2A receptor allows it to effectively block the downstream signaling cascades initiated by serotonin or other 5-HT2A agonists.

Recent studies have further classified this compound as a neutral antagonist . This distinction is critical as it indicates that this compound does not alter the basal or constitutive activity of the 5-HT2A receptor. It specifically blocks the action of agonists without affecting the receptor's intrinsic activity.

The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C receptor, has been a key factor in its utility as a research tool.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 2.5 | |

| Rat | 2.89 | ||

| Rabbit | 0.54 | ||

| 5-HT2C | Human | ~10,000 | |

| Rabbit | 81.6 |

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist-induced conformational changes in the receptor.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound blocks this entire sequence of events by preventing the initial receptor activation.

This compound's antagonism of the 5-HT2A Gq/11 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Objective: To quantify the affinity of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).

-

Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.

-

Test Compound: this compound (MDL 11,939).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist, such as spiperone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Protocol:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and recentrifugation, then resuspend in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]Ketanserin at a concentration near its Kd (e.g., 0.5 nM).

-

150 µL of the membrane preparation (typically 50-100 µg of protein).

-

For total binding wells, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced production of inositol phosphates, a key downstream event in the Gq/11 signaling pathway.

Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated IP accumulation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Labeling Medium: Inositol-free medium containing [³H]myo-inositol.

-

Stimulation Buffer: Assay buffer containing lithium chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase.

-

Agonist: Serotonin or another 5-HT2A agonist.

-

Test Compound: this compound.

-

Lysis Buffer: 0.1 M HCl.

-

Anion Exchange Chromatography Columns: To separate the different inositol phosphates.

-

Scintillation Counter and Cocktail.

Protocol:

-

Cell Culture and Labeling: Plate the cells in 24-well plates and grow to near confluency. Replace the medium with labeling medium and incubate for 24-48 hours to allow for the incorporation of [³H]myo-inositol into the cell membranes.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes.

-

Stimulation: Add the 5-HT2A agonist (at a concentration that produces a submaximal response, e.g., EC80) to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

IP Separation: Neutralize the cell lysates and apply them to anion exchange columns. Elute the total inositol phosphates with a high salt buffer.

-

Detection: Add the eluate to scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of radioactivity (representing total IPs) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Flux Assay

This is another functional assay that measures the transient increase in intracellular calcium following 5-HT2A receptor activation.

Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin.

-

Test Compound: this compound.

-

Fluorescence Plate Reader: With the capability for kinetic reads and automated injection.

Protocol:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and allow them to attach overnight.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

-

Compound Addition: Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

-

Measurement of Calcium Flux: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Agonist Injection: Use the plate reader's injector to add a pre-determined concentration of serotonin to the wells.

-

Data Recording: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the response in the absence of this compound (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition). Plot the normalized response against the log concentration of this compound to determine the IC50.

Conclusion

This compound remains a valuable pharmacological tool for the investigation of the 5-HT2A receptor. Its high potency and selectivity allow for the precise interrogation of 5-HT2A-mediated signaling pathways and their role in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel ligands targeting the serotonin system.

References

Glemanserin's Binding Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Glemanserin (also known as MDL 11,939) for serotonin (5-hydroxytryptamine, 5-HT) receptors. This compound is recognized as a potent and highly selective antagonist of the 5-HT2A receptor, a key target in the research and development of treatments for various neuropsychiatric disorders.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for the 5-HT2A receptor across different species. Its selectivity for the 5-HT2A subtype over other serotonin receptors is a defining characteristic. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The binding affinity data for this compound at the 5-HT2A receptor is summarized in the table below.

| Receptor Subtype | Species | Ki (nM) |

| 5-HT2A | Human | 2.5[1][2] |

| 5-HT2A | Rat | 2.89[1][2] |

| 5-HT2A | Rabbit | 0.54[1] |

This compound is noted for its high selectivity for the 5-HT2A receptor. While comprehensive quantitative data for all other 5-HT receptor subtypes is not extensively published, studies on related selective 5-HT2A antagonists often demonstrate significantly lower affinity (over 100-fold) for other subtypes like 5-HT2B and 5-HT2C. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity (Ki) for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to displace a known radiolabeled ligand from the receptor.

Objective:

To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor. Alternatively, membrane preparations from rat frontal cortex can be used.

-

Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A receptor antagonist. A typical concentration used is 0.5 nM.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 1 µM) of unlabeled Ketanserin or another potent 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter material.

-

Scintillation Counter: For measuring the radioactivity.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). A typical concentration for the assay is 70 µg of protein per well.

-

-

Assay Plate Setup:

-

The assay is performed in a 96-well plate.

-

Total Binding Wells: Add assay buffer, the membrane preparation, and the radioligand ([³H]Ketanserin).

-

Non-specific Binding (NSB) Wells: Add the NSB agent, the membrane preparation, and the radioligand.

-

Competition Wells: Add the diluted this compound solutions (typically in a range of concentrations), the membrane preparation, and the radioligand.

-

-

Incubation:

-

Incubate the plate for a specified period, for example, 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the counts per minute (CPM) from the NSB wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin).

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([³H]Ketanserin).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, blocking its canonical signaling pathway. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Activation of this pathway leads to a cascade of intracellular events.

The diagram below outlines this signaling cascade and indicates the point of inhibition by this compound.

Caption: 5-HT2A receptor signaling pathway and this compound's antagonism.

References

Methodological & Application

Glemanserin (MDL 11,939) in a Mouse Model of Morphine-Induced Behavioral Sensitization and Withdrawal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Glemanserin (MDL 11,939), a potent and selective 5-HT2A receptor antagonist, in a mouse model of morphine-induced behavioral sensitization and withdrawal. The following protocols are based on established research and are intended to guide the design and execution of similar preclinical studies.

Introduction

Opioid addiction is a significant public health concern, and understanding the neurobiological mechanisms underlying opioid dependence and withdrawal is crucial for the development of effective therapeutic interventions. The serotonin (5-HT) system, particularly the 5-HT2A receptor, has been implicated in the modulation of opioid-related behaviors. This compound, by selectively blocking the 5-HT2A receptor, presents a promising pharmacological tool to investigate these pathways and as a potential therapeutic agent.

In vivo studies in mouse models have demonstrated that this compound can suppress the increase in locomotor activity, behavioral sensitization, and withdrawal symptoms induced by morphine.[1][2][3][4] This document provides detailed protocols for these key experiments and summarizes the quantitative findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in a mouse model of morphine dependence.

Table 1: this compound Dosage and Administration

| Parameter | Details |

| Compound | This compound (MDL 11,939) |

| Dosage | 0.5 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) |

| Vehicle | Saline |

| Animal Model | Male C57BL/6 mice |

Table 2: Effect of this compound on Morphine-Induced Hyperactivity

| Treatment Group | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |

| Vehicle + Saline | Baseline | Baseline |

| Vehicle + Morphine (5 mg/kg) | Increased | Decreased |

| This compound (0.5 mg/kg) + Morphine (5 mg/kg) | Significantly reduced compared to Vehicle + Morphine | Significantly increased compared to Vehicle + Morphine |

Table 3: Effect of this compound on the Expression of Morphine-Induced Behavioral Sensitization

| Treatment Group (Day 9 Challenge) | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |

| Vehicle + Saline | Baseline | Baseline |

| Vehicle + Morphine (10 mg/kg) | Significantly Increased | Significantly Decreased |

| This compound (0.5 mg/kg) + Morphine (10 mg/kg) | Significantly reduced compared to Vehicle + Morphine | Significantly increased compared to Vehicle + Morphine |

Table 4: Effect of this compound on Naloxone-Precipitated Morphine Withdrawal Symptoms

| Treatment Group | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |

| Vehicle + Naloxone | Increased | Decreased |

| This compound (0.5 mg/kg) + Naloxone | Significantly reduced compared to Vehicle + Naloxone | Significantly increased compared to Vehicle + Naloxone |

Experimental Protocols

Protocol 1: Morphine-Induced Hyperactivity

Objective: To assess the effect of this compound on the acute hyperlocomotor effects of morphine.

Materials:

-

Male C57BL/6 mice

-

This compound (MDL 11,939)

-

Morphine hydrochloride

-

Saline (0.9% NaCl)

-

Open field activity chambers

Procedure:

-

Habituate mice to the open field chambers for 30 minutes daily for 3 consecutive days.

-

On the test day, administer this compound (0.5 mg/kg, i.p.) or vehicle (saline).

-

20 minutes after this compound/vehicle administration, inject morphine (5 mg/kg, s.c.) or saline.

-

Immediately place the mice in the open field chambers and record locomotor activity (distance traveled and immobility time) for 60 minutes.

Protocol 2: Morphine-Induced Behavioral Sensitization

Objective: To determine if this compound can suppress the expression of established morphine-induced behavioral sensitization.

Materials:

-

Male C57BL/6 mice

-

This compound (MDL 11,939)

-

Morphine hydrochloride

-

Saline (0.9% NaCl)

-

Open field activity chambers

Procedure:

-

Induction Phase (Days 1-3): Administer morphine (10 mg/kg, s.c.) twice daily for 3 days.

-

Abstinence Phase (Days 4-8): Leave the mice undisturbed in their home cages.

-

Expression Test (Day 9):

-

Administer this compound (0.5 mg/kg, i.p.) or vehicle.

-

20 minutes later, administer a challenge dose of morphine (10 mg/kg, s.c.).

-

Immediately place the mice in the open field chambers and record locomotor activity for 60 minutes.

-

Protocol 3: Naloxone-Precipitated Morphine Withdrawal

Objective: To evaluate the effect of this compound on the physical symptoms of morphine withdrawal precipitated by an opioid antagonist.

Materials:

-

Male C57BL/6 mice

-

This compound (MDL 11,939)

-

Morphine hydrochloride

-

Naloxone hydrochloride

-

Saline (0.9% NaCl)

-

Observation chambers

Procedure:

-

Morphine Dependence Induction (Days 1-7): Administer increasing doses of morphine s.c. twice daily for 7 days (Day 1: 10 mg/kg, Day 2: 20 mg/kg, ..., Day 7: 70 mg/kg).

-

Withdrawal Precipitation (Day 7):

-

2.5 hours after the final morphine injection, administer this compound (0.5 mg/kg, i.p.) or vehicle.

-

15 minutes later, administer naloxone (5.0 mg/kg, s.c.) to precipitate withdrawal symptoms.

-

Immediately place the mice in the observation chambers and record locomotor activity and immobility for 30 minutes.[2]

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in morphine dependence.

Experimental Workflow

Caption: Experimental workflows for behavioral sensitization and withdrawal studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glemanserin in Cultured Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glemanserin, also known as MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] It exhibits high affinity for the human 5-HT2A receptor and displays significant selectivity over the 5-HT2C receptor.[1] this compound acts as a neutral antagonist, meaning it binds to the receptor without initiating a biological response and blocks the activity of agonists.[4] Developed as the first truly selective 5-HT2A ligand, it has been a valuable tool in neuroscience research, although it was not ultimately marketed for clinical use in generalized anxiety disorder.

These application notes provide a comprehensive guide for the use of this compound in cultured cell lines, including its pharmacological data, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

Table 1: this compound (MDL 11,939) Binding Affinity (Ki)

| Receptor Subtype | Species | Ki (nM) |

| 5-HT2A | Human | 2.5 |

| 5-HT2C | Human | ~10,000 |

| 5-HT2A | Rabbit | 0.54 |

| 5-HT2C | Rabbit | 81.6 |

| 5-HT2A | Rat | 2.89 |

Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by an agonist like serotonin, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: this compound blocks the 5-HT2A receptor signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cultured cells (e.g., HEK293, CHO, or a cell line of interest)

-

Complete culture medium

-

This compound (MDL 11,939)

-

Vehicle (e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

-